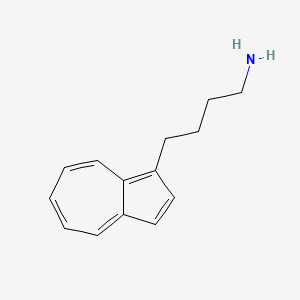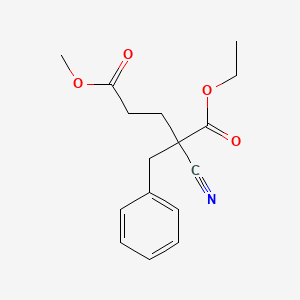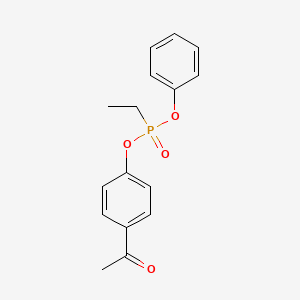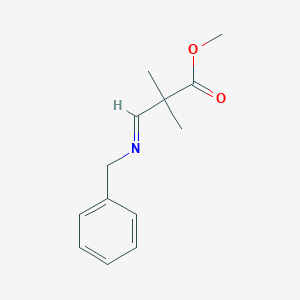
4-(Azulen-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azulen-1-yl)butan-1-amine is an organic compound that features an azulene moiety attached to a butan-1-amine chain. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The unique structure of azulene imparts special electronic properties to the compound, making it of interest in various fields of research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azulen-1-yl)butan-1-amine typically involves the functionalization of azulene at the 1-position, followed by the introduction of the butan-1-amine chain. One common method involves the electrophilic substitution of azulene with a suitable electrophile, followed by nucleophilic substitution to introduce the amine group. The reaction conditions often require the use of strong electrophilic reagents and controlled temperatures to ensure the desired substitution occurs at the 1-position of azulene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(Azulen-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the azulene moiety or the amine group.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the azulene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution might use amines or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azulene oxides, while substitution reactions could introduce various functional groups into the azulene ring .
科学的研究の応用
4-(Azulen-1-yl)butan-1-amine has several scientific research applications:
作用機序
The mechanism of action of 4-(Azulen-1-yl)butan-1-amine involves its interaction with biological pathways and molecular targets. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects, making the compound of interest in medical research.
類似化合物との比較
Similar Compounds
1-Azulenylmethanamine: Similar structure but with a methanamine chain instead of butan-1-amine.
4-(Azulen-1-yl)butanoic acid: Features a carboxylic acid group instead of an amine.
Azulen-1-ylmethylamine: Another azulene derivative with a different alkyl chain.
Uniqueness
4-(Azulen-1-yl)butan-1-amine is unique due to its specific combination of the azulene moiety and the butan-1-amine chain. This combination imparts distinct electronic and chemical properties, making it particularly useful in applications requiring specific electronic characteristics and reactivity .
特性
CAS番号 |
919788-25-3 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
4-azulen-1-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2 |
InChIキー |
GCWYTGUWOPNTAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)




![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)


